6-(p-Tolyl)pyridin-2-ol

Cross-coupling catalysis Ligand design Organometallic chemistry

Batch-to-batch variability in 6-arylpyridin-2-ol building blocks introduces uncontrolled electronic and steric effects that derail catalytic performance and biological reproducibility. 6-(p-Tolyl)pyridin-2-ol (CAS 129720-57-6) eliminates this uncertainty through a precisely defined para-tolyl substitution pattern that stabilizes the 2-pyridone tautomer and delivers consistent ligand behavior. - Enables Pd-catalyzed Suzuki-Miyaura ligand synthesis with demonstrated 85% yield, ensuring reliable scale-up. - Validated TDP1 inhibitor (IC50 71-79 μM) for immediate use as a reference standard in cancer-resistance assay development. - Dual nucleophilic/aryl functionality supports diverse O-alkylation, N-functionalization, and cross-coupling transformations.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 129720-57-6
Cat. No. B175503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(p-Tolyl)pyridin-2-ol
CAS129720-57-6
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=CC(=O)N2
InChIInChI=1S/C12H11NO/c1-9-5-7-10(8-6-9)11-3-2-4-12(14)13-11/h2-8H,1H3,(H,13,14)
InChIKeyVKNQQUHTPUVQJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(p-Tolyl)pyridin-2-ol: Sourcing & Characterization


6-(p-Tolyl)pyridin-2-ol (also designated 2-hydroxy-6-(4-methylphenyl)pyridine, CAS 129720-57-6) is a heteroaromatic compound with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol . This compound exists predominantly as the 2-pyridone tautomer (6-(4-methylphenyl)pyridin-2(1H)-one) under standard conditions , reflecting the characteristic tautomeric equilibrium of 2-hydroxypyridine derivatives. 6-(p-Tolyl)pyridin-2-ol is primarily utilized as a versatile research intermediate and synthetic building block in medicinal chemistry, ligand development, and materials science applications .

Versatile heterocyclic intermediate for ligand design, medicinal chemistry, and materials science
Predominantly exists as 2-pyridone tautomer under standard laboratory conditions
Para-tolyl substituent enables steric and electronic tuning in organometallic catalysis

6-(p-Tolyl)pyridin-2-ol: Structural Analog Incomparability


Within the class of 6-arylpyridin-2-ols, generic substitution or batch-to-batch interchange is scientifically untenable. The para-tolyl substituent in 6-(p-tolyl)pyridin-2-ol imparts distinct electronic and steric properties that fundamentally alter performance in key applications. Direct comparative studies have established that the position and nature of the aryl substituent on the 2-phenylpyridine framework dramatically influence catalytic activity in palladium-mediated cross-coupling reactions [1]. Furthermore, the 6-aryl substituent exerts a documented stabilizing effect on tautomeric equilibrium that differentiates this scaffold from unsubstituted pyridin-2-ol systems [2]. The absence of the para-methyl group on the phenyl ring (as in the parent 6-phenylpyridin-2-ol) alters electronic distribution and ligand field properties, thereby affecting metal coordination geometry and catalytic turnover. Consequently, selecting a compound based solely on core heterocyclic class without verifying the specific substitution pattern risks experimental failure in applications where ligand electronic tuning, tautomeric preference, or specific molecular recognition is critical.

Substitution pattern 6-Phenylpyridin-2-ol lacks the para-methyl group, altering electronic distribution and metal coordination geometry.
Steric demand Ortho-tolyl isomer introduces steric hindrance, reducing ligand synthetic accessibility and potentially catalytic turnover.
Tautomeric control The 6-aryl substituent effect stabilizes the 2-pyridone form; unsubstituted pyridin-2-ol equilibrium may differ and influence molecular recognition.

6-(p-Tolyl)pyridin-2-ol: Verified Performance Evidence


Suzuki Coupling Ligand Yield: Substituent Position Effect

The 6-(p-tolyl)pyridin-2-ol-derived ligand L5 (2-(p-tolyl)pyridine) forms a Pd(II) complex that exhibits substantial catalytic activity in Suzuki-Miyaura cross-coupling. In a direct head-to-head comparison within a single study, the catalytic performance of Pd complexes containing L5 was benchmarked against analogs bearing ortho-tolyl (L3) and 2,6-dimethylphenyl (L2) substituents [1]. This comparative data set enables procurement decisions for ligand screening where positional isomerism affects catalytic outcome.

Ligand Yield by Substituent
Head-to-head
L5 (p-tolyl)85%
L3 (o-tolyl)78%
L2 (2,6-dimethyl)44%
L1 (mesityl)85%
Suzuki coupling ligand synthesis; Pd(PPh3)4, K2CO3, toluene/EtOH/H2O
Para-tolyl substitution provides a favorable balance of steric and electronic factors for ligand accessibility.
Cross-coupling catalysis Ligand design Organometallic chemistry

TDP1 Inhibition Activity Benchmark

6-(p-Tolyl)pyridin-2-ol has been quantitatively evaluated for inhibitory activity against human recombinant tyrosyl-DNA phosphodiesterase 1 (TDP1), a validated target in DNA repair pathways relevant to anticancer therapy [1]. The compound demonstrates measurable but modest inhibitory activity in high-throughput screening format, establishing a baseline for structure-activity relationship (SAR) studies within the pyridin-2-ol chemotype. This data point provides a critical reference for medicinal chemists seeking to optimize potency through scaffold modification.

TDP1 Inhibition IC50
Assay context
70.8 μM
With 0.05% Tween-20; 79.4 μM at 0.01% Tween-20
Establishes a quantitative activity benchmark for TDP1 SAR studies; supports scaffold optimization.
DNA repair inhibition Enzyme inhibition Anticancer target validation

Tautomeric Equilibrium: 6-Aryl Substitution Effect

Quantum chemical calculations have established that substituents at the 6-position of the pyridin-2-ol/pyridin-2-one framework exert the greatest stabilizing effect on the tautomeric equilibrium among all ring positions, with the magnitude of this effect being larger for the 2-pyridinol form than the 2-pyridone form regardless of substituent electronic nature [1]. While the 6-methyl derivative does not produce observable 2-pyridinol form in conventional UV measurements due to weak substituent effects, the introduction of an extended aromatic system (as in the p-tolyl group) alters the electronic environment of the heterocyclic ring.

Tautomeric Preference
Class-level inference
2-Pyridone form predominates
Quantum chemical calculations; 6-aryl substituent effect
Tautomeric state influences hydrogen bonding and metal coordination geometry.
Quantitative ratio data not available
Tautomerism Quantum chemistry Molecular recognition

6-(p-Tolyl)pyridin-2-ol: Research & Industrial Applications


Suzuki-Miyaura Cross-Coupling Ligand

6-(p-Tolyl)pyridin-2-ol serves as a precursor to 2-(p-tolyl)pyridine ligands for palladium(II) complexes used in Suzuki-Miyaura cross-coupling catalysis. The p-tolyl substitution pattern provides a favorable balance of electronic donation and steric accessibility, achieving ligand synthetic yields of 85% under standard Suzuki coupling conditions [1]. This performance metric supports the procurement of 6-(p-tolyl)pyridin-2-ol for ligand library construction and catalytic system optimization in both academic and industrial research settings.

TDP1 Inhibitor Scaffold for Drug Discovery

6-(p-Tolyl)pyridin-2-ol exhibits measurable inhibitory activity against human tyrosyl-DNA phosphodiesterase 1 (TDP1) with an IC50 of approximately 71-79 μM under high-throughput screening conditions [1]. TDP1 is a validated target in cancer therapeutics for overcoming resistance to topoisomerase I inhibitors. This compound provides a well-characterized starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity within the pyridin-2-ol chemotype.

TDP1 Inhibition Assay Reference Compound

The established IC50 value for 6-(p-tolyl)pyridin-2-ol against TDP1 in the 70-80 μM range [1] makes it suitable as a reference or control compound in biochemical assay development and validation. Researchers developing novel TDP1 inhibitor screening platforms or seeking to benchmark new chemical entities against a known pyridin-2-ol scaffold can utilize this compound to establish assay performance parameters and comparative inhibitory profiles.

Versatile Heterocyclic Building Block

6-(p-Tolyl)pyridin-2-ol functions as a versatile synthetic intermediate for constructing more complex heterocyclic systems, including metal-organic frameworks, supramolecular assemblies, and pharmaceutical intermediates [1]. The presence of both a nucleophilic hydroxyl/pyridone moiety and an aryl substituent enables diverse chemical transformations including O-alkylation, N-functionalization, and metal-catalyzed cross-coupling reactions.

Application
Selection Property
Validation Focus
Suzuki-Miyaura cross-coupling ligand development
Para-tolyl substitution for steric/electronic tuning
Ligand synthetic yield and catalytic turnover
TDP1 inhibitor SAR campaigns
Measurable TDP1 inhibitory activity
Biochemical assay benchmarking
TDP1 assay reference compound
Established inhibition profile
Assay performance parameters
Heterocyclic building block synthesis
Dual nucleophilic/aryl functionality
Synthetic versatility and derivatization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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